molecular formula C23H24ClN3O4 B11188046 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxybenzyl)acetamide

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B11188046
M. Wt: 441.9 g/mol
InChI Key: PXAIGKSZGPWSCZ-UHFFFAOYSA-N
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Description

“2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE” is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed.

    Substitution reactions: Introduction of the 4-chlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution.

    Hydroxyethylation: Addition of the hydroxyethyl group to the pyrimidine ring.

    Acetamide formation: Final step involves the formation of the acetamide group through amidation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Applications: Potential use in treating diseases due to its biological activity.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Cosmetics: Incorporation into formulations for its potential bioactive properties.

Mechanism of Action

The mechanism of action of “2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE” would depend on its specific biological target. Generally, it may:

    Bind to enzymes: Inhibit their activity by interacting with the active site.

    Interact with receptors: Modulate signaling pathways by binding to cellular receptors.

    Affect gene expression: Influence transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
  • 2-[2-(4-Methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Uniqueness

“2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE” is unique due to the presence of both hydroxyethyl and methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C23H24ClN3O4

Molecular Weight

441.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H24ClN3O4/c1-15-20(11-12-28)23(30)27(22(26-15)17-5-7-18(24)8-6-17)14-21(29)25-13-16-3-9-19(31-2)10-4-16/h3-10,28H,11-14H2,1-2H3,(H,25,29)

InChI Key

PXAIGKSZGPWSCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC=C(C=C3)OC)CCO

Origin of Product

United States

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